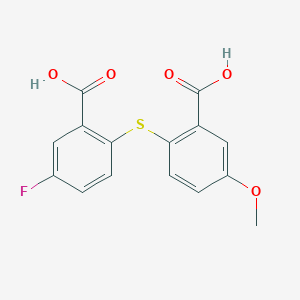
2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a chemical compound with the molecular formula C17H25NO5 and a molecular weight of 323.384 g/mol It is characterized by the presence of a morpholine ring substituted with a 3,4,5-trimethoxybenzoyl group and a propyl chain
Preparation Methods
The synthesis of 2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-propylmorpholine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the benzoyl carbon, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature .
Scientific Research Applications
2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The propyl chain and morpholine ring contribute to the overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine include:
4-(3,4,5-Trimethoxybenzoyl)morpholine: Lacks the propyl chain, which may affect its binding properties and biological activity.
2-Propylmorpholine: Lacks the benzoyl group, resulting in different chemical reactivity and applications.
3,4,5-Trimethoxybenzoyl chloride: A precursor in the synthesis of the target compound, with different reactivity and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
Properties
CAS No. |
64039-17-4 |
|---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2-propylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H25NO5/c1-5-6-13-11-18(7-8-23-13)17(19)12-9-14(20-2)16(22-4)15(10-12)21-3/h9-10,13H,5-8,11H2,1-4H3 |
InChI Key |
WNGGYWHPKIGMDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(CCO1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)



![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)
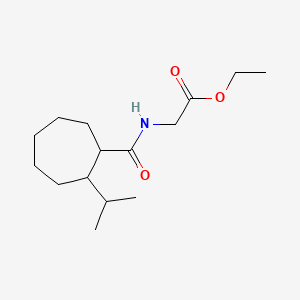
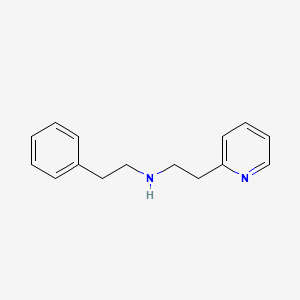
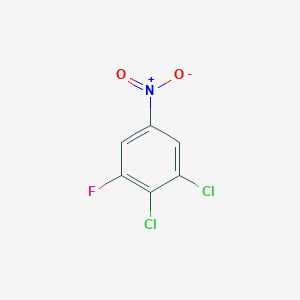
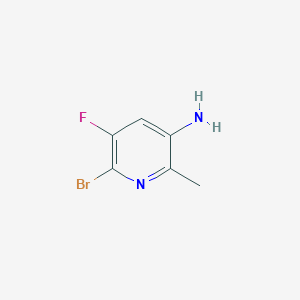
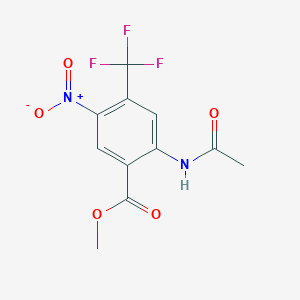

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
